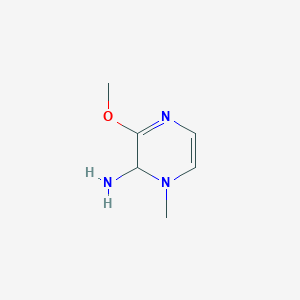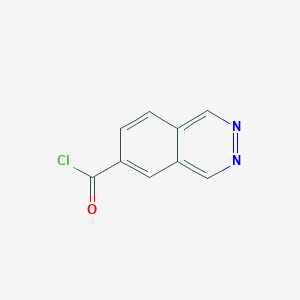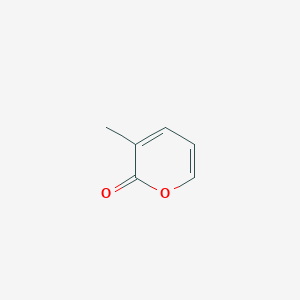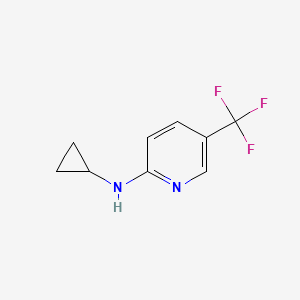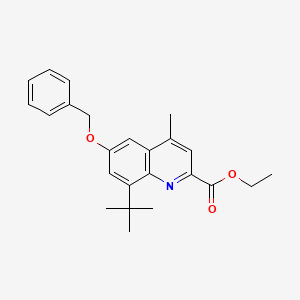
2-Hydroxy-6-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methylpyrimidine-4-carboxamide is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the carboxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Post-reaction purification steps, such as crystallization or chromatography, are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of 2-oxo-6-methylpyrimidine-4-carboxamide.
Reduction: Formation of 2-amino-6-methylpyrimidine-4-carboxamide.
Substitution: Formation of 2-halo-6-methylpyrimidine-4-carboxamide or 2-alkyl-6-methylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
2-Hydroxy-6-methylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparaison Avec Des Composés Similaires
2-Amino-4-hydroxy-6-methylpyrimidine: A precursor in the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxamide.
2-Hydroxy-4-methylpyrimidine: Similar structure but lacks the carboxamide group.
6-Methyluracil: A pyrimidine derivative with similar functional groups but different biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-methyl-2-oxo-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(7)10)9-6(11)8-3/h2H,1H3,(H2,7,10)(H,8,9,11) |
Clé InChI |
YXFLPBKWUWYTBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=O)N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


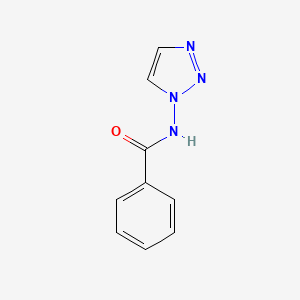
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
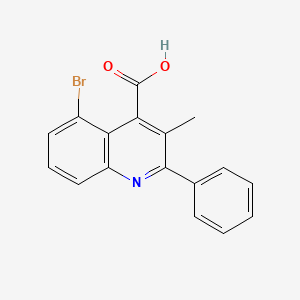
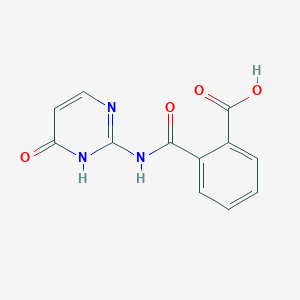

![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
